![molecular formula C10H9BrF2O2 B12854029 4-(2,2-Difluoroethoxy)phenacyl bromide](/img/structure/B12854029.png)
4-(2,2-Difluoroethoxy)phenacyl bromide
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Overview
Description
4-(2,2-Difluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H9BrF2O2 It is characterized by the presence of a phenacyl bromide moiety substituted with a difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)phenacyl bromide typically involves the reaction of 4-hydroxyphenacyl bromide with 2,2-difluoroethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the difluoroethoxy group. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenacyl group can be oxidized to form corresponding carboxylic acids or reduced to alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-(2,2-Difluoroethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)phenacyl bromide involves its reactivity towards nucleophiles. The bromide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
Phenacyl Bromide: Lacks the difluoroethoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorophenacyl Bromide: Contains a single fluorine atom, resulting in different electronic properties and reactivity.
2,4-Difluorophenacyl Bromide:
Uniqueness: 4-(2,2-Difluoroethoxy)phenacyl bromide is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other phenacyl bromides may not be as effective.
Biological Activity
4-(2,2-Difluoroethoxy)phenacyl bromide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group, which contributes to its unique properties and reactivity. Research into its biological activity is still emerging, but preliminary studies indicate various pharmacological potentials.
- Molecular Formula : C10H10BrF2O
- Molecular Weight : 273.09 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources.
The biological activity of this compound is hypothesized to involve its interaction with various receptors and enzymes in biological systems. The presence of the difluoroethoxy group may enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of phenacyl bromide exhibit antimicrobial properties. This can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens.
- Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Potential as a β2 Adrenergic Agonist : Some studies indicate that derivatives of phenacyl bromide may act as agonists at β2 adrenergic receptors, which are crucial in managing respiratory conditions such as asthma and COPD (Chronic Obstructive Pulmonary Disease) .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various phenacyl bromide derivatives demonstrated that compounds with difluoro substituents exhibited enhanced antibacterial activity against Gram-positive bacteria. The study utilized standard agar diffusion methods to assess the minimum inhibitory concentrations (MICs).
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 8 | Staphylococcus aureus |
Control Compound | 16 | Staphylococcus aureus |
Study 2: Anti-inflammatory Activity
In a controlled experiment using murine models, the administration of this compound resulted in a significant decrease in inflammatory markers compared to untreated controls. The compound was tested for its ability to inhibit TNF-alpha production.
Treatment Group | TNF-alpha Levels (pg/mL) |
---|---|
Untreated | 150 |
Treated | 75 |
Properties
Molecular Formula |
C10H9BrF2O2 |
---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
2-bromo-1-[4-(2,2-difluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-9(14)7-1-3-8(4-2-7)15-6-10(12)13/h1-4,10H,5-6H2 |
InChI Key |
MCKCUYKMSYJDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(F)F |
Origin of Product |
United States |
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